![molecular formula C10H17NO4 B14381815 6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane CAS No. 90017-91-7](/img/structure/B14381815.png)
6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[44]nonane is an organic compound characterized by a spirocyclic structure with a nitromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane typically involves the condensation of aliphatic compounds and lactones. One common method starts with the condensation of two molecules of a lactone in the presence of sodium ethoxide to form a dilactone. This dilactone is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. Finally, the resulting acid undergoes decarboxylation by refluxing with water or a dilute mineral acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitromethyl group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amine derivatives.
Substitution: Various substituted spiro compounds depending on the nucleophile used.
Applications De Recherche Scientifique
6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate or active compound.
Industry: Possible use in the development of new materials, such as polymers or catalysts
Mécanisme D'action
The mechanism of action of 6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane involves its interaction with molecular targets through its nitromethyl group. The nitro group can participate in various chemical reactions, such as nucleophilic substitution or reduction, leading to the formation of different products. These reactions can affect biological pathways and molecular targets, making the compound useful in research and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: A similar spiro compound without the nitromethyl group.
1,6-Dithia-4,9-diazaspiro[4.4]nonane-3,8-dione: A spiro compound with sulfur and nitrogen atoms in the ring structure.
Uniqueness
6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4The presence of the nitro group allows for a wider range of chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
90017-91-7 |
|---|---|
Formule moléculaire |
C10H17NO4 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
9,9-dimethyl-7-(nitromethyl)-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C10H17NO4/c1-9(2)5-8(7-11(12)13)6-10(9)14-3-4-15-10/h8H,3-7H2,1-2H3 |
Clé InChI |
KANKIIZBSNGIDM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC12OCCO2)C[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene)](/img/structure/B14381732.png)
![1-{8-(Benzyloxy)-2-[6-(benzyloxy)hexyl]octyl}-1H-imidazole](/img/structure/B14381734.png)
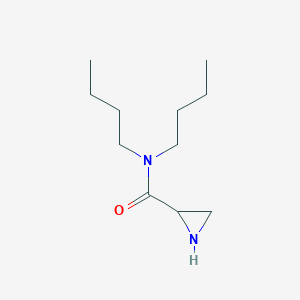
![(1E)-4-(Benzyloxy)-N-[3-(benzyloxy)propyl]butan-1-imine](/img/structure/B14381744.png)
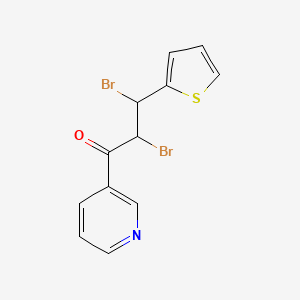
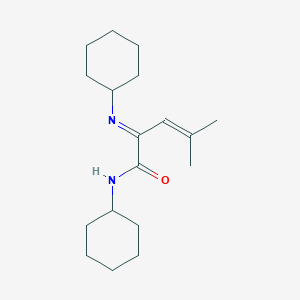
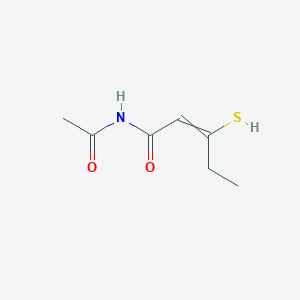

![(E,E)-1,1'-Oxybis[(4-methylphenyl)diazene]](/img/structure/B14381770.png)
![Bis(diphenylmethyl) [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14381778.png)
![N-[3-(Benzenesulfonyl)propyl]-N-butylbutan-1-amine](/img/structure/B14381784.png)

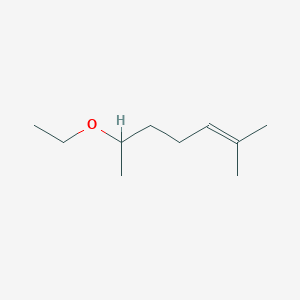
![1-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14381796.png)
